7-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
7-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a thiophene ring and a sulfanylidene group. These features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated quinazolinone intermediate.
Incorporation of the Sulfanylidene Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial production process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanylidene group, forming a thiol derivative.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
7-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanylidene group and thiophene ring are crucial for its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in medicinal chemistry for their therapeutic properties.
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone, known for their biological activities.
Uniqueness
7-chloro-2-sulfanylidene-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the combination of its quinazolinone core, thiophene ring, and sulfanylidene group. This unique structure imparts distinct chemical reactivity and potential biological activities that are not commonly found in other similar compounds .
Properties
IUPAC Name |
7-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c14-8-3-4-10-11(6-8)15-13(18)16(12(10)17)7-9-2-1-5-19-9/h1-6H,7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMKOONWVHHBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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